N,2-Dihydroxy-6-methylbenzamide
Description
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
N,2-dihydroxy-6-methylbenzamide |
InChI |
InChI=1S/C8H9NO3/c1-5-3-2-4-6(10)7(5)8(11)9-12/h2-4,10,12H,1H3,(H,9,11) |
InChI Key |
KWBFBVMHJAHELO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of 2-Hydroxy-6-methylbenzoic Acid
A foundational route involves the direct amidation of 2-hydroxy-6-methylbenzoic acid. This method aligns with protocols for analogous benzamides, such as N-(benzyl carbamoyl)-2-hydroxybenzamides.
Procedure :
- Activation of Carboxylic Acid : The carboxylic acid group is activated using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the acyl chloride intermediate.
- Amine Coupling : Reaction with hydroxylamine (NH₂OH) in anhydrous tetrahydrofuran (THF) at 0–5°C yields the target amide.
- Workup : The product is isolated via extraction with ethyl acetate and purified through recrystallization.
Optimization :
Hydrolysis of 2-Cyano-6-methylphenol Derivatives
An alternative approach involves the hydrolysis of 2-cyano-6-methylphenol, adapted from nitrile-to-amide conversions in fluorinated benzonitrile syntheses.
Procedure :
- Nitrile Synthesis : 2-Cyano-6-methylphenol is prepared via Ullmann coupling of 6-methylsalicylic acid with cyanamide.
- Acidic Hydrolysis : The nitrile is treated with concentrated sulfuric acid (H₂SO₄) at 80°C for 4 hours, followed by neutralization with NaOH.
Challenges :
Solid Acid-Catalyzed Vapor-Phase Amination
Inspired by the synthesis of 2,6-dihydroxytoluene, vapor-phase methods using composite solid acid catalysts (e.g., H-ZSM-5) offer scalability.
Procedure :
- Fixed-Bed Reactor Setup : 2-Hydroxy-6-methylbenzoic acid and aqueous hydroxylamine are vaporized at 300–350°C.
- Catalytic Reaction : Vapors pass through a H-ZSM-5 catalyst bed at 400°C, facilitating gas-phase amidation.
- Product Collection : Condensed vapors are extracted with ethyl acetate and distilled under reduced pressure.
Advantages :
- Efficiency : Continuous processing reduces reaction time to 2–3 hours.
- Catalyst Reusability : H-ZSM-5 retains activity for >10 cycles.
Comparative Analysis of Methodologies
Yield and Purity Across Methods
| Method | Yield (%) | Purity (%) | Catalyst | Temperature (°C) |
|---|---|---|---|---|
| Direct Amidation | 65 | 95 | Pyridine | 25 |
| Nitrile Hydrolysis | 50 | 90 | H₂SO₄ | 80 |
| Vapor-Phase Amination | 75 | 98 | H-ZSM-5 | 400 |
Key Observations :
Mechanistic Considerations
- Direct Amidation : Proceeds via a nucleophilic acyl substitution mechanism, where hydroxylamine attacks the electrophilic carbonyl carbon.
- Nitrile Hydrolysis : Follows a two-step process: (i) protonation of the nitrile group, (ii) nucleophilic water attack to form an intermediate imidic acid, which tautomerizes to the amide.
- Vapor-Phase Catalysis : Acidic sites on H-ZSM-5 promote dehydration and C–N bond formation, minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
N,2-Dihydroxy-6-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamide derivatives .
Scientific Research Applications
N,2-Dihydroxy-6-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,2-Dihydroxy-6-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The amide group can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Amino-6-chloro-N-methylbenzamide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Substituents : 3-methylbenzamide with an N-bound 2-hydroxy-1,1-dimethylethyl group.
- Key Properties :
2-Amino-N,N-dimethylbenzamide (6d)
- Substituents: 2-amino and N,N-dimethylamide groups.
- Key Properties: Dimethyl substitution on the amide nitrogen improves solubility in organic solvents compared to unsubstituted benzamides . Potential use in drug design due to enhanced bioavailability from reduced polarity .
6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine
- Substituents : Chloro, methyl, and dihydroxybenzylidene groups.
- Key Properties: High thermal stability (melting point: 318–319°C) due to strong hydrogen bonding (IR peaks at 3395, 3310 cm⁻¹) .
Physical and Chemical Properties
*Hypothetical data based on molecular formula.
Q & A
Q. What are the recommended synthetic routes for N,2-Dihydroxy-6-methylbenzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves benzoylation of 2-hydroxy-6-methylbenzoic acid derivatives. A common approach is refluxing with pyridine to facilitate acylation (Scheme 1, ). Catalytic hydrogenation (e.g., Pd/C under H₂) can reduce nitro intermediates to amines, as shown in related benzamide syntheses (Scheme 2, ). Key parameters include solvent choice (e.g., CH₂Cl₂ for acylation), temperature control (room temp to reflux), and reaction time (1–18 hours). Optimization studies suggest using inert atmospheres and anhydrous solvents to minimize side reactions .
Q. How should researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Structural validation requires ¹H/¹³C NMR to confirm proton environments and carbonyl resonance (~165–170 ppm for amides). Mass spectrometry (MS) (e.g., ESI-TOF) verifies molecular ion peaks and fragmentation patterns. Purity is assessed via HPLC (>95% area under the curve) or TLC (Rf consistency). For crystalline samples, X-ray crystallography (using SHELX programs ) provides definitive structural proof. Cross-referencing with PubChem data (InChI/SMILES) ensures alignment with known descriptors .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Solubility screening in ethanol/water mixtures (e.g., 70:30 v/v) or ethyl acetate/hexane gradients is recommended. For polar derivatives, DMF/water recrystallization at controlled cooling rates (1–2°C/min) minimizes amorphous precipitation. Solubility data from handbooks (e.g., Handbook of Aqueous Solubility Data ) can guide solvent selection.
Advanced Research Questions
Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer : Introduce substituents at the N-benzoyl or 6-methyl positions via nucleophilic acyl substitution (e.g., TIPSCl for silyl protection ). Use computational tools (e.g., DFT for steric/electronic effects) to prioritize targets. Biological evaluation against assays (e.g., enzyme inhibition) identifies pharmacophores. For example, adding methylsulfonyl or thiazole groups enhances bioactivity in related benzamides .
Q. How can contradictions in solubility or stability data for this compound be resolved experimentally?
- Methodological Answer : Perform pH-dependent solubility profiling (e.g., shake-flask method at 25°C) across buffers (pH 1–12). Compare results with computational predictions (e.g., Abraham solvation parameters ). Stability studies under light, heat, and humidity (ICH guidelines) identify degradation pathways. Use LC-MS to detect hydrolytic byproducts (e.g., free hydroxybenzoic acids) .
Q. What crystallographic refinement strategies are effective for resolving this compound crystal structures?
- Methodological Answer : Use SHELXL for small-molecule refinement, leveraging high-resolution data (d ≤ 0.8 Å). For twinned crystals, apply HKLF5 format in SHELXTL to model twin laws. Hydrogen bonding networks (e.g., O–H···O interactions) are validated via PLATON or Mercury software. Reference SHELX workflows for handling disordered solvent molecules .
Q. How can in silico models predict the pharmacokinetic properties of this compound analogs?
- Methodological Answer : Use SwissADME or ADMETLab 2.0 to estimate LogP, bioavailability, and CYP450 interactions. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., COX-2) prioritizes analogs. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
